2-Methyl-6-(piperidin-2-ylmethyl)pyridine
Overview
Description
2-Methyl-6-(piperidin-2-ylmethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a piperidin-2-ylmethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylpyridine with piperidine under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of 2-Methyl-6-(piperidin-2-ylmethyl)pyridine may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs . These methods typically employ advanced catalytic systems and optimized reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-2-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
2-Methyl-6-(piperidin-2-ylmethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler derivative with only a methyl group at the 2-position.
2-Amino-4-(1-piperidine)pyridine: A compound with a similar piperidine substitution but different functional groups.
2,4,6-Trisubstituted-quinazoline derivatives: Compounds with a piperidine moiety and additional substitutions.
Uniqueness
2-Methyl-6-(piperidin-2-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(piperidin-2-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-4-7-12(14-10)9-11-6-2-3-8-13-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVERAWNJZFXRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274827 | |
Record name | 2-Methyl-6-(2-piperidinylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-29-9 | |
Record name | 2-Methyl-6-(2-piperidinylmethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526183-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-(2-piperidinylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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